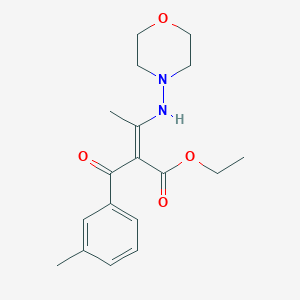
ethyl (Z)-2-(3-methylbenzoyl)-3-(morpholin-4-ylamino)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “ethyl (Z)-2-(3-methylbenzoyl)-3-(morpholin-4-ylamino)but-2-enoate” is a chemical substance listed in the PubChem database. This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethyl (Z)-2-(3-methylbenzoyl)-3-(morpholin-4-ylamino)but-2-enoate involves specific synthetic routes and reaction conditions. One common method includes dissolving a mixture of the compound with other reagents in a mixed solvent, followed by crystallization and encapsulation to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using advanced crystallization techniques to ensure high purity and bioavailability .
Chemical Reactions Analysis
Types of Reactions: ethyl (Z)-2-(3-methylbenzoyl)-3-(morpholin-4-ylamino)but-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dichloromethane, methanol, and hydroxypropyl methylcellulose. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often utilized in further research and industrial applications.
Scientific Research Applications
ethyl (Z)-2-(3-methylbenzoyl)-3-(morpholin-4-ylamino)but-2-enoate has a wide range of scientific research applications. It is used in chemistry for synthesizing new compounds, in biology for studying cellular processes, in medicine for developing new drugs, and in industry for manufacturing various products .
Mechanism of Action
The mechanism of action of ethyl (Z)-2-(3-methylbenzoyl)-3-(morpholin-4-ylamino)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical reactions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ethyl (Z)-2-(3-methylbenzoyl)-3-(morpholin-4-ylamino)but-2-enoate include other chemical substances with comparable structures and properties. These compounds are often used in similar applications and can provide insights into the unique characteristics of this compound .
Uniqueness: this compound stands out due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications. Its unique properties allow it to be used in various fields, from scientific research to industrial production.
Properties
IUPAC Name |
ethyl (Z)-2-(3-methylbenzoyl)-3-(morpholin-4-ylamino)but-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-4-24-18(22)16(14(3)19-20-8-10-23-11-9-20)17(21)15-7-5-6-13(2)12-15/h5-7,12,19H,4,8-11H2,1-3H3/b16-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGVUYISNQCTHR-PEZBUJJGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)NN1CCOCC1)C(=O)C2=CC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\NN1CCOCC1)/C(=O)C2=CC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













